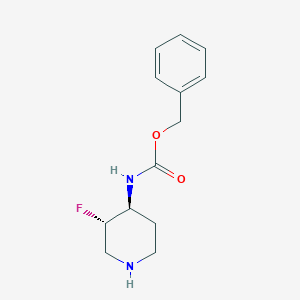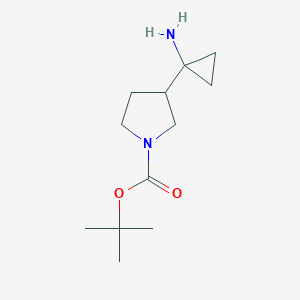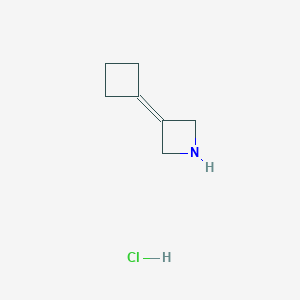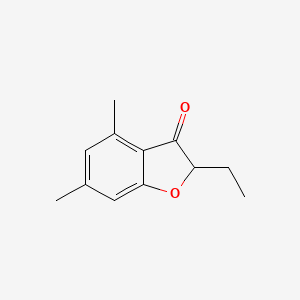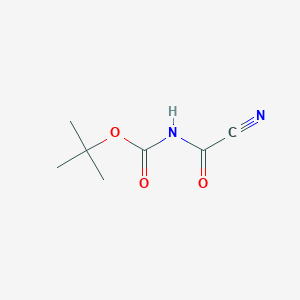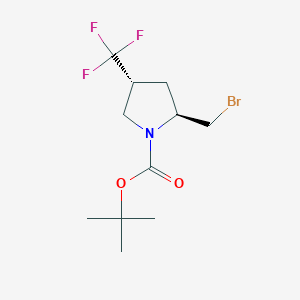
tert-Butyl (2S,4R)-2-(bromomethyl)-4-(trifluoromethyl)pyrrolidine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl (2S,4R)-2-(bromomethyl)-4-(trifluoromethyl)pyrrolidine-1-carboxylate is a complex organic compound that features a pyrrolidine ring substituted with bromomethyl and trifluoromethyl groups The tert-butyl group attached to the nitrogen atom of the pyrrolidine ring provides steric hindrance, which can influence the compound’s reactivity and stability
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (2S,4R)-2-(bromomethyl)-4-(trifluoromethyl)pyrrolidine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common approach is to begin with the synthesis of the pyrrolidine ring, followed by the introduction of the bromomethyl and trifluoromethyl groups. The tert-butyl group is then introduced via a tert-butylation reaction.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to maximize yield and purity. This can include the use of specific catalysts, solvents, and temperature control to ensure efficient and scalable production.
Analyse Chemischer Reaktionen
Types of Reactions
tert-Butyl (2S,4R)-2-(bromomethyl)-4-(trifluoromethyl)pyrrolidine-1-carboxylate can undergo various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Addition Reactions: The trifluoromethyl group can participate in addition reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles such as amines, alcohols, and thiols for substitution reactions. Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used for oxidation and reduction reactions, respectively.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the bromomethyl group can yield a variety of substituted pyrrolidine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, tert-Butyl (2S,4R)-2-(bromomethyl)-4-(trifluoromethyl)pyrrolidine-1-carboxylate is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biology and medicine, this compound can be used in the development of pharmaceuticals and biologically active molecules. Its ability to undergo various chemical reactions makes it a versatile tool for modifying and optimizing the properties of potential drug candidates.
Industry
In industry, this compound can be used in the production of specialty chemicals and materials. Its unique reactivity and stability make it suitable for use in various industrial processes.
Wirkmechanismus
The mechanism of action of tert-Butyl (2S,4R)-2-(bromomethyl)-4-(trifluoromethyl)pyrrolidine-1-carboxylate involves its ability to participate in various chemical reactions. The bromomethyl and trifluoromethyl groups can interact with different molecular targets, leading to the formation of new chemical bonds and the modification of existing ones. The tert-butyl group provides steric hindrance, which can influence the compound’s reactivity and selectivity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- tert-Butyl (2S,4R)-2-(chloromethyl)-4-(trifluoromethyl)pyrrolidine-1-carboxylate
- tert-Butyl (2S,4R)-2-(iodomethyl)-4-(trifluoromethyl)pyrrolidine-1-carboxylate
- tert-Butyl (2S,4R)-2-(methyl)-4-(trifluoromethyl)pyrrolidine-1-carboxylate
Uniqueness
tert-Butyl (2S,4R)-2-(bromomethyl)-4-(trifluoromethyl)pyrrolidine-1-carboxylate is unique due to the presence of the bromomethyl group, which provides specific reactivity patterns not observed in its chloro, iodo, or methyl analogs. The trifluoromethyl group also contributes to its distinct chemical properties, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C11H17BrF3NO2 |
|---|---|
Molekulargewicht |
332.16 g/mol |
IUPAC-Name |
tert-butyl (2S,4R)-2-(bromomethyl)-4-(trifluoromethyl)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C11H17BrF3NO2/c1-10(2,3)18-9(17)16-6-7(11(13,14)15)4-8(16)5-12/h7-8H,4-6H2,1-3H3/t7-,8+/m1/s1 |
InChI-Schlüssel |
XBLBLVAIYXPQJB-SFYZADRCSA-N |
Isomerische SMILES |
CC(C)(C)OC(=O)N1C[C@@H](C[C@H]1CBr)C(F)(F)F |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CC(CC1CBr)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


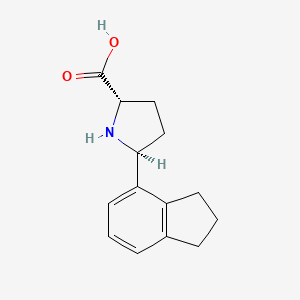
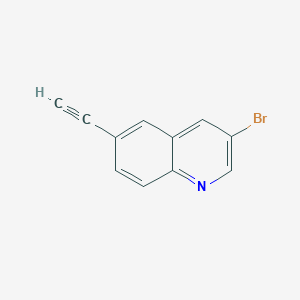
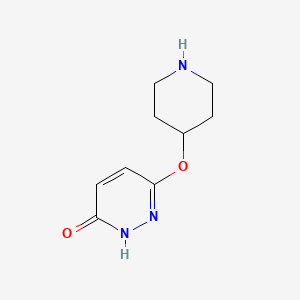
![4-{[(3-Methoxyphenyl)methyl]amino}butan-2-ol](/img/structure/B13328874.png)



![2',3',4',5'-Tetrahydro-[2,3']bifuranyl-4'-ol](/img/structure/B13328895.png)
